

# Spectroscopic Data of 1-(4-Fluoronaphthalen-1-yl)ethanone: A Technical Guide

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## Compound of Interest

Compound Name: 1-(4-Fluoronaphthalen-1-yl)ethanone

Cat. No.: B1293903

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(4-Fluoronaphthalen-1-yl)ethanone** (CAS No. 316-68-7).<sup>[1][2]</sup> Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside expected Infrared (IR) and Mass Spectrometry (MS) characteristics based on its chemical structure and comparison with analogous compounds. Detailed experimental protocols for acquiring such data are also provided to facilitate empirical validation and further research.

## Compound Information

Identifier	Value
IUPAC Name	1-(4-fluoro-1-naphthalenyl)ethanone
CAS Number	316-68-7
Molecular Formula	C <sub>12</sub> H <sub>9</sub> FO
Molecular Weight	188.20 g/mol
Chemical Structure	(Image of the chemical structure of 1-(4-Fluoronaphthalen-1-yl)ethanone)

## Predicted Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### <sup>1</sup>H NMR (Proton NMR) Data (Predicted)

The following table outlines the predicted <sup>1</sup>H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for **1-(4-Fluoronaphthalen-1-yl)ethanone**. These predictions are based on established principles of NMR spectroscopy and analysis of similar aromatic ketones. The spectrum is expected to be complex in the aromatic region due to spin-spin coupling between protons and through-space coupling with the fluorine atom.

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
CH <sub>3</sub> (acetyl group)	2.7	Singlet	N/A
H-2	7.8	Doublet	8.0
H-3	7.3	Triplet	8.0
H-5	8.2	Doublet	8.4
H-6	7.6	Triplet	7.6
H-7	7.7	Triplet	7.6
H-8	8.1	Doublet	8.4

#### <sup>13</sup>C NMR (Carbon-13) NMR Data (Predicted)

Predicted <sup>13</sup>C NMR chemical shifts are provided below. The presence of the fluorine atom will result in C-F coupling, which will split the signals of the carbon atoms in close proximity to it. The predicted chemical shifts are given, with the expected coupling constants noted.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Expected C-F Coupling (J, Hz)
C=O (carbonyl)	198	~4
CH <sub>3</sub> (acetyl)	30	N/A
C-1	132	~5
C-2	125	~2
C-3	123	~10
C-4	162	~250 ( <sup>1</sup> JCF)
C-4a	128	~15
C-5	127	~2
C-6	129	N/A
C-7	128	N/A
C-8	124	~5
C-8a	135	~3

## Infrared (IR) Spectroscopy

The IR spectrum of **1-(4-Fluoronaphthalen-1-yl)ethanone** is expected to show characteristic absorption bands for its functional groups. As a solid, the sample can be prepared as a KBr pellet or a thin film.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
C=O (Aryl ketone stretch)	1680 - 1700	Strong
C-F (Aryl fluoride stretch)	1200 - 1250	Strong
C-H (Aromatic stretch)	3000 - 3100	Medium
C-H (Aliphatic stretch, CH <sub>3</sub> )	2850 - 3000	Medium
C=C (Aromatic ring stretch)	1500 - 1600	Medium to Strong

## Mass Spectrometry (MS)

Mass spectrometry of this compound, likely using electron ionization (EI), would be expected to show a prominent molecular ion peak (M<sup>+</sup>) and characteristic fragmentation patterns.

m/z	Assignment	Relative Intensity
188	[M] <sup>+</sup>	High
173	[M - CH <sub>3</sub> ] <sup>+</sup>	High
145	[M - CH <sub>3</sub> CO] <sup>+</sup>	Medium
117	[C <sub>9</sub> H <sub>6</sub> F] <sup>+</sup>	Medium

## Experimental Protocols

### NMR Spectroscopy

A general protocol for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra of an aromatic ketone like **1-(4-Fluoronaphthalen-1-yl)ethanone** is as follows:

- **Sample Preparation:** Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean NMR tube. For <sup>13</sup>C NMR, a more concentrated sample (50-100 mg) may be required.<sup>[3][4]</sup> Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
- $^1\text{H}$  NMR Acquisition:
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  - Acquire the spectrum using a standard pulse sequence.
  - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
  - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Switch the spectrometer to the  $^{13}\text{C}$  nucleus frequency.
  - Use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon, unless C-F coupling information is desired.
  - Set the spectral width to cover the expected range (e.g., 0-220 ppm).
  - A longer acquisition time and a greater number of scans are typically necessary due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of different protons.

## Infrared (IR) Spectroscopy

For a solid sample, the following thin-film method is commonly used:[5]

- Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.[5]

- **Film Deposition:** Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.<sup>[5]</sup>
- **Data Acquisition:**
  - Place the salt plate in the sample holder of an FT-IR spectrometer.
  - Record a background spectrum of the clean, empty salt plate.
  - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

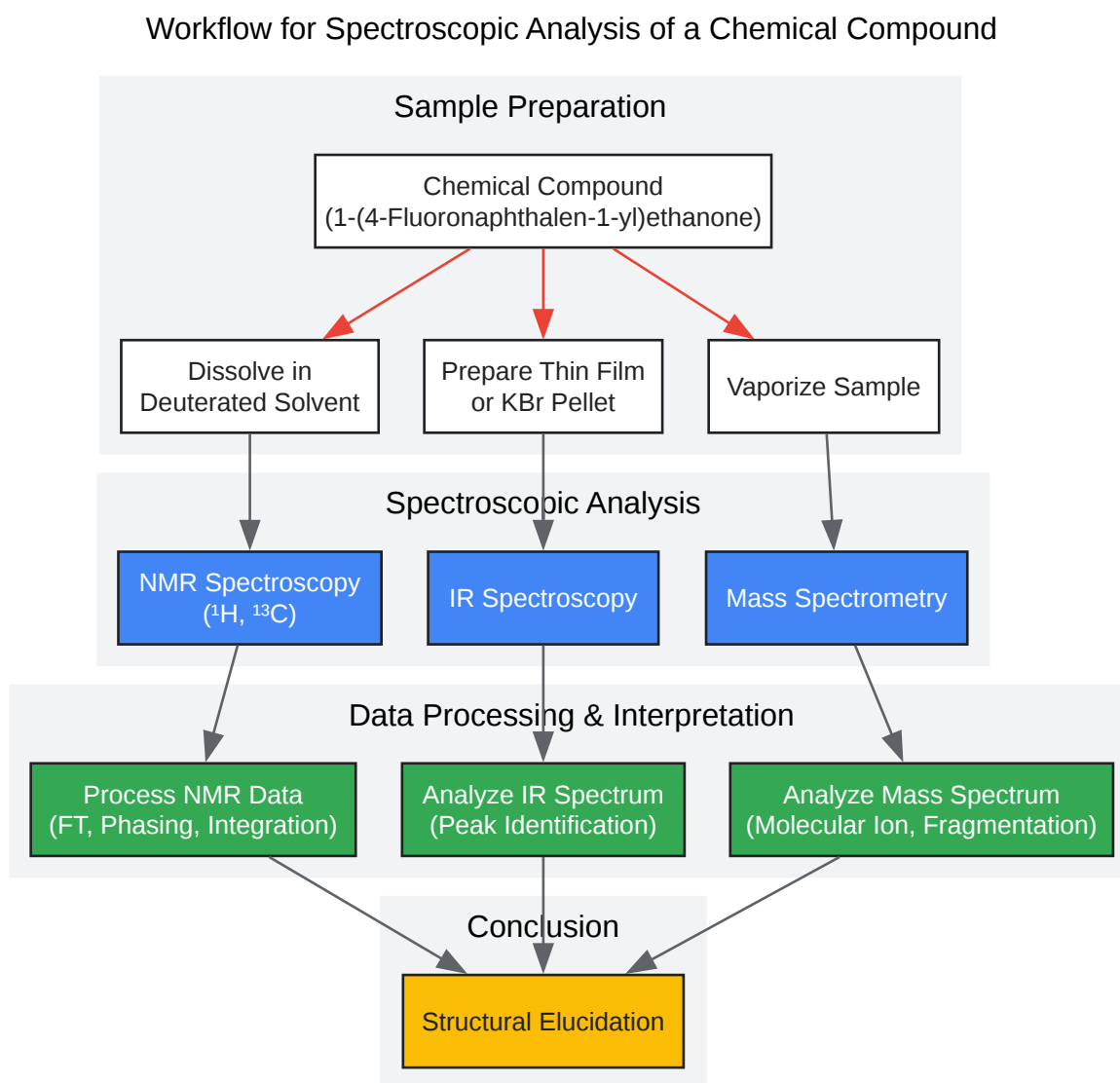
## Mass Spectrometry

A typical protocol for obtaining an electron ionization (EI) mass spectrum is as follows:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).<sup>[6]</sup> The sample is vaporized in the ion source.<sup>[7]</sup>
- **Ionization:** Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.<sup>[7]</sup>
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ( $m/z$ ) ratio.<sup>[7]</sup>
- **Detection:** A detector records the abundance of each ion at a specific  $m/z$  value.
- **Data Interpretation:** The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ . Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Spectroscopic Analysis Workflow.

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